Methyl 2-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]acetate hydrochloride
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Overview
Description
Methyl 2-[3-(aminomethyl)bicyclo[111]pentan-1-yl]acetate hydrochloride is a synthetic organic compound featuring a bicyclo[111]pentane core This core structure is known for its unique three-dimensional geometry, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]acetate hydrochloride typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through carbene insertion into the central bond of a bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane.
Esterification: The ester group is introduced through esterification reactions, typically using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
Methyl 2-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]acetate hydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a bioisostere for aromatic rings.
Materials Science: Its rigid, three-dimensional structure can be utilized in the design of novel materials, such as molecular rods and supramolecular linkers.
Biological Studies: The compound can be used to study the effects of three-dimensional molecular structures on biological activity and pharmacokinetics.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]acetate hydrochloride is largely dependent on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its unique three-dimensional structure. This interaction can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: Other derivatives of bicyclo[1.1.1]pentane, such as those with different functional groups, can be compared to highlight the unique properties of Methyl 2-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]acetate hydrochloride.
Bioisosteres: Compounds that serve as bioisosteres for aromatic rings, such as cyclohexane derivatives, can also be compared.
Uniqueness
The uniqueness of this compound lies in its rigid, three-dimensional bicyclo[1.1.1]pentane core, which imparts distinct chemical and physical properties not found in planar aromatic compounds. This makes it a valuable scaffold in drug design and materials science .
Properties
IUPAC Name |
methyl 2-[3-(aminomethyl)-1-bicyclo[1.1.1]pentanyl]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-7(11)2-8-3-9(4-8,5-8)6-10;/h2-6,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZGYVIYYOMPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC12CC(C1)(C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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